![molecular formula C19H26NO4P B5231080 diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate, also known as DIPAM, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. DIPAM is a synthetic compound that was first synthesized by researchers at the University of California, Berkeley in the 1990s. Since then, DIPAM has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in various cellular processes. One of the main targets of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is thought to be the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can inhibit the activity of acetylcholinesterase and other enzymes involved in cellular processes. In vivo studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate in laboratory experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is its potential toxicity. Studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can be toxic to cells at high concentrations, which may limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research on diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. One area of research could be the development of new drugs based on the structure of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. Another area of research could be the identification of new targets for diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and other phosphonate compounds. Additionally, further studies could be conducted to investigate the potential toxicity of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and to identify ways to mitigate this toxicity.
合成法
The synthesis of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate involves the reaction of aniline, 2-hydroxybenzaldehyde, and diisopropyl phosphite. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate.
科学的研究の応用
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[anilino-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO4P/c1-14(2)23-25(22,24-15(3)4)19(17-12-8-9-13-18(17)21)20-16-10-6-5-7-11-16/h5-15,19-21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNADCFRUNJXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


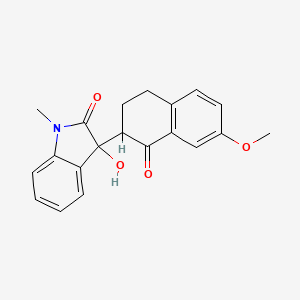
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

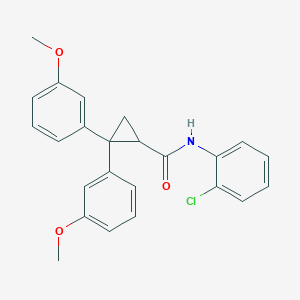
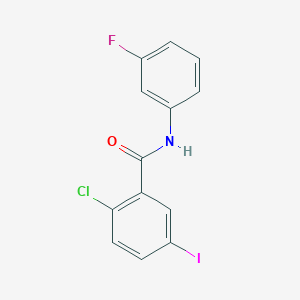
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)
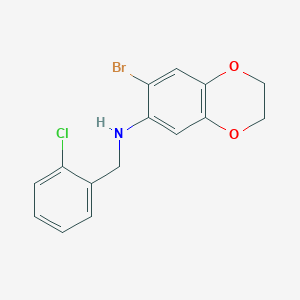
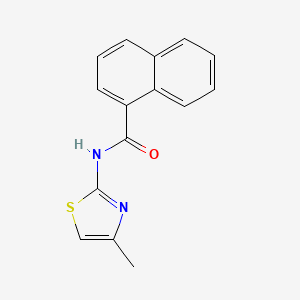
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)